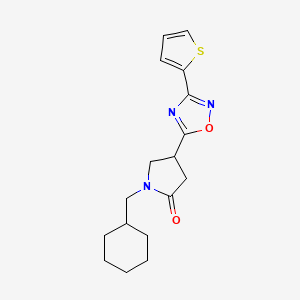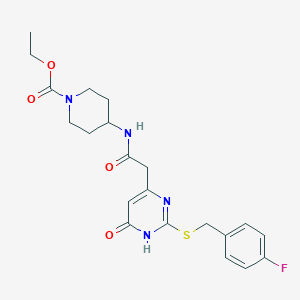![molecular formula C10H12F2N2O B2354599 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine CAS No. 1861290-45-0](/img/structure/B2354599.png)
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine is a chemical compound with the molecular formula C10H12F2N2O and a molecular weight of 214.21 g/mol It is characterized by the presence of a difluorocyclobutyl group attached to a pyridin-2-amine moiety via a methoxy linker
Preparation Methods
The synthesis of 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-difluorocyclobutanone and 2-aminopyridine.
Reaction Conditions: The difluorocyclobutanone is first converted to (3,3-difluorocyclobutyl)methanol using a reducing agent like sodium borohydride.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the process.
Chemical Reactions Analysis
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group imparts unique electronic properties, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy linker and pyridin-2-amine moiety contribute to the overall molecular recognition and activity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine can be compared with similar compounds such as:
3-[(3,3-Difluorocyclobutyl)methoxy]pyridine: Lacks the amine group, which may result in different reactivity and applications.
3-[(3,3-Difluorocyclobutyl)methoxy]aniline: Contains an aniline moiety instead of pyridine, leading to variations in chemical behavior and biological activity.
(3,3-Difluorocyclobutyl)methanol: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.
Properties
IUPAC Name |
3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)4-7(5-10)6-15-8-2-1-3-14-9(8)13/h1-3,7H,4-6H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRNDCOYHJJMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(N=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2354516.png)
![2-chloro-n-[(1h-indol-2-yl)methyl]acetamide](/img/structure/B2354517.png)


![ethyl 2-(2-(phenylamino)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354520.png)


![N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-methyl-2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-1-yl)acetamide](/img/structure/B2354524.png)
![5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2354525.png)
![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B2354530.png)
![N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354533.png)

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2354535.png)
![4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2354538.png)
